tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Description
Structural Definition and IUPAC Nomenclature
This compound belongs to the family of diazabicyclic compounds characterized by a seven-membered ring system containing two nitrogen atoms positioned at the 3 and 6 positions. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, reflecting its bicyclic core structure with specific stereochemical configuration.
The molecular formula C₁₀H₁₈N₂O₂ indicates a molecular weight of 198.26 grams per mole, with the structure incorporating a tert-butyl protecting group attached to the carboxylate functionality at the 6-position nitrogen. The stereochemical designation (1R,5S) specifies the absolute configuration at the bridgehead carbons, which is crucial for biological activity and synthetic applications.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ | |
| Molecular Weight | 198.26 g/mol | |
| IUPAC Name | This compound | |
| Chemical Abstracts Service Number | 799279-81-5 | |
| InChI Key | YPCQQZHIBTVQAB-HTQZYQBOSA-N |
The bicyclic framework consists of a four-membered ring fused to a five-membered ring, creating a rigid three-dimensional structure that constrains the spatial arrangement of the nitrogen atoms. This structural rigidity is fundamental to the compound's chemical properties and biological activities, as it limits conformational flexibility and creates defined binding sites for molecular interactions.
Table 2: Structural Identifiers and Synonyms
The tert-butoxycarbonyl protecting group serves multiple functions in synthetic applications, providing stability during chemical transformations while maintaining the potential for selective deprotection under acidic conditions. This protecting group strategy is essential for complex synthetic sequences involving the diazabicyclic core structure.
Historical Context of Diazabicyclic Compound Discovery
The development of diazabicyclic compounds emerged from the broader exploration of nitrogen-containing heterocycles in medicinal chemistry and organic synthesis. The systematic investigation of these structures gained momentum in the late twentieth century, driven by the recognition that bicyclic systems could provide enhanced selectivity and potency in biological applications.
The concept of scaffold hopping, introduced in 1999 by Schneider and colleagues, established the theoretical framework for understanding how structurally diverse compounds can maintain similar biological activities. This principle became particularly relevant for diazabicyclic systems, where the rigid three-dimensional architecture allows for precise positioning of pharmacophoric elements while maintaining structural diversity from traditional pharmaceutical scaffolds.
Early synthetic approaches to diazabicyclic compounds relied on classical cyclization reactions, but these methods often suffered from poor stereochemical control and limited substrate scope. The development of photochemical cycloaddition reactions, particularly the Kochi-Salomon reaction, represented a significant advance in accessing these complex structures. This photochemical [2+2] cycloaddition reaction remains one of the few methods capable of engaging unactivated olefins to construct bicyclic frameworks directly.
Table 3: Historical Milestones in Diazabicyclic Compound Development
Recent advances in synthetic methodology have addressed many of the limitations associated with traditional approaches to diazabicyclic compounds. The development of amine-tolerant versions of the Kochi-Salomon reaction has enabled the direct synthesis of parent bicyclic systems from simple diallylamine precursors, representing a significant improvement in synthetic efficiency.
Significance in Bicyclic Amine Chemistry
The significance of this compound in bicyclic amine chemistry extends beyond its structural novelty to encompass fundamental insights into nitrogen stereochemistry and conformational behavior. The compound serves as a model system for understanding nitrogen inversion barriers in constrained cyclic environments.
Research into nitrogen inversion-rotation barriers has revealed that bicyclic systems exhibit unusually high energy barriers compared to their monocyclic counterparts, a phenomenon known as the bicyclic effect. This effect arises from the geometric constraints imposed by the fused ring system, which limits the ability of nitrogen atoms to undergo pyramidal inversion. The energy barriers increase smoothly as the ring size decreases, with smaller bicyclic systems showing the most pronounced effects.
Table 4: Comparative Nitrogen Inversion Barriers in Bicyclic Systems
| Compound Type | Ring System | Barrier Energy | Reference |
|---|---|---|---|
| 7-azabicyclo[2.2.1]heptanes | [2.2.1] | High | |
| 3,6-diazabicyclo[3.2.0]heptanes | [3.2.0] | Elevated | |
| 2,5-diazabicyclo[2.2.1]heptanes | [2.2.1] | Moderate |
The pharmacological significance of the 3,6-diazabicyclo[3.2.0]heptane scaffold has been demonstrated through extensive structure-activity relationship studies focusing on neuronal nicotinic acetylcholine receptor interactions. These investigations have revealed that the rigid bicyclic framework provides an optimal spatial arrangement for receptor binding, with the stereochemical configuration playing a crucial role in selectivity profiles.
Compounds derived from the (1R,5S)-3,6-diazabicyclo[3.2.0]heptane core have shown remarkable selectivity for specific receptor subtypes, with some derivatives demonstrating virtually complete selectivity for alpha4beta2 over alpha3beta4 nicotinic acetylcholine receptor subtypes. This selectivity profile is attributed to the precise three-dimensional positioning of pharmacophoric elements within the constrained bicyclic framework.
The synthetic utility of this compound as a building block has been demonstrated in the preparation of diverse functionalized derivatives. The tert-butoxycarbonyl protecting group allows for selective manipulation of the unprotected nitrogen center while maintaining the integrity of the bicyclic core structure. This selectivity is essential for accessing complex molecular architectures required in pharmaceutical development.
Recent advances in diazabicyclic chemistry have expanded the scope of accessible structures through improved synthetic methodologies. The development of catalytic asymmetric approaches has enabled the preparation of enantiomerically pure materials, while new protecting group strategies have facilitated the synthesis of more complex derivatives. These methodological advances have positioned diazabicyclic compounds as increasingly important scaffolds in contemporary medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQQZHIBTVQAB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically proceeds via:
- Cyclization of appropriate amine precursors to form the bicyclic diazabicyclo[3.2.0]heptane core.
- Selective protection of the amine group at the 6-position using tert-butyl chloroformate (Boc protection) to yield the tert-butyl ester.
- Use of base catalysts such as triethylamine to facilitate esterification.
- Conducting reactions under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.
This approach ensures the formation of the bicyclic structure with the desired (1R,5S) stereochemistry and high purity.
Specific Example: Hydrogenation and Esterification
A documented preparation involves:
- Starting from a precursor such as 3-benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane derivative.
- Hydrogenation using 10% palladium on activated carbon (Pd/C) in methanol at room temperature (20 °C) for approximately 10 hours to remove protecting groups or reduce intermediates.
- Subsequent purification yields this compound with yields up to 96%.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Amine precursor + bicyclic ketone | Controlled (varies) | Several hours | Variable | Requires stereochemical control |
| Esterification | tert-Butyl chloroformate + base (triethylamine) | Room temp | 1-3 hours | High | Inert atmosphere recommended |
| Hydrogenation | Pd/C (10%) in MeOH under H2 | 20 °C | 10 hours | 96% | Removes benzyl protecting groups |
| Purification | Chromatography (silica gel) | Ambient | - | - | Gradient optimized for bicyclic amines |
Stereochemical Considerations and Challenges
- The bicyclo[3.2.0]heptane framework is strained , requiring careful control of reaction parameters to avoid formation of isomeric bicyclo[3.1.1]heptane byproducts.
- The (1R,5S) configuration demands precise stereoselective cyclization conditions.
- Computational studies (e.g., Density Functional Theory) have been used to predict and rationalize the preferred formation of the bicyclo[3.2.0] system over other isomers by analyzing ring strain and transition state energies.
Industrial Scale and Process Optimization
- Industrial synthesis adapts the laboratory methods to continuous flow reactors for better control and scalability.
- Use of high-purity reagents and automated quality control ensures consistent product purity (≥97%).
- Optimization focuses on maximizing yield while minimizing side products and purification steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization | Amine + bicyclic ketone | Controlled temp, inert atmosphere | Formation of bicyclic core | Variable | Stereoselectivity critical |
| Boc Protection | tert-Butyl chloroformate, triethylamine | Room temp, inert atmosphere | tert-Butyl ester formation | High | Protects amine at 6-position |
| Hydrogenation | Pd/C, H2, MeOH | 20 °C, 10 h | Deprotection/reduction | Up to 96% | Removes benzyl groups |
| Purification | Silica gel chromatography | Ambient | Pure product | - | Gradient optimized for polarity |
Research Findings and Applications Related to Preparation
- The compound is used as a building block in medicinal chemistry , requiring high stereochemical purity, which is achieved through the described synthetic methods.
- It serves as an intermediate in the synthesis of enzyme inhibitors and PROTACs, where the integrity of the bicyclic structure is essential.
- The preparation methods have been refined to balance yield, stereochemical purity, and scalability , making the compound accessible for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
This compound serves as a building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a scaffold for designing drugs targeting specific biological pathways. For instance, it has been utilized in the development of inhibitors for certain enzymes involved in metabolic pathways.
Case Study: Synthesis of Enzyme Inhibitors
- A study demonstrated that tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate was used to synthesize a series of enzyme inhibitors with enhanced potency compared to existing compounds. The inhibitors showed effective binding affinity and selectivity towards their target enzymes, making them potential candidates for further development.
Organic Synthesis
2.1 Reaction Intermediates
The compound acts as an intermediate in various organic reactions, particularly in the synthesis of nitrogen-containing heterocycles. Its unique bicyclic structure facilitates reactions such as cycloadditions and nucleophilic substitutions.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DMSO, 80°C | 69% |
| Cycloaddition | 1,4-Dioxane, 80°C | Quantitative |
| Condensation | Room Temperature | 85% |
Chemical Biology
3.1 Protein Degradation
Recent research has highlighted the use of this compound as a component in protein degradation technologies. It plays a crucial role in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents that induce targeted protein degradation.
Case Study: PROTAC Development
- In a groundbreaking study, researchers incorporated this compound into PROTACs to selectively degrade oncogenic proteins in cancer cells. The results indicated significant reductions in target protein levels and subsequent inhibition of tumor growth in preclinical models.
Material Science
4.1 Polymer Chemistry
The compound has also found applications in polymer chemistry as a monomer or additive that enhances the properties of polymers used in drug delivery systems and biodegradable materials.
Data Table: Polymer Properties with Additive
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Biodegradable Polymer | Degradation Rate | Mass Loss Analysis |
| Drug Delivery Carrier | Release Profile | HPLC Analysis |
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
Key Properties :
- CAS Numbers : 799279-81-5 (specific stereoisomer), 122848-57-1 (generic)
- Synthesis : Typically prepared via palladium-catalyzed Buchwald-Hartwig amination, as seen in the coupling of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate with brominated precursors (e.g., 5-bromo-2-chloropyridine) .
- Applications : Serves as a precursor for neuroimaging agents targeting α7-nAChR, with derivatives showing high radiochemical purity (>95%) and specificity .
Comparison with Similar Compounds
Structural Analogues with Modified Bicyclic Frameworks
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)
- Structural Difference : The bicyclo[3.1.1] system reduces ring strain compared to [3.2.0], altering conformational flexibility.
- Synthetic Utility : Used in anti-cancer drug intermediates (e.g., PBN20111098) .
- Biological Relevance : Derivatives exhibit binding to nAChR subtypes but lower α7 selectivity compared to [3.2.0] analogues .
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 132414-81-4)
- Structural Difference : Contains a pyrrolo-pyrrole scaffold instead of a diazabicyclo system.
- Applications : Used in kinase inhibitors; lacks the rigidity of bicyclo[3.2.0] systems, reducing receptor-binding precision .
Stereoisomeric Variants
Impact of Stereochemistry :
- The (1R,5S) configuration optimizes spatial alignment for α7-nAChR binding, while other isomers show diminished activity .
- Synthetic routes for stereoisomers require chiral resolution or asymmetric catalysis, increasing production costs .
Functionalized Derivatives
tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
tert-butyl 3-(7-((1S,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9-oxo-9H-fluoren-2-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (Compound 9)
- Modification : Fluorenyl group introduces π-π stacking interactions.
- Performance: Higher radiochemical yield (72%) compared to non-fluorenyl analogues (55%) due to improved precursor stability .
Biological Activity
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: 799279-81-5) is a bicyclic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.27 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in specific biological pathways.
-
Inhibition of Type III Secretion System (T3SS) :
- The compound has been shown to inhibit the secretion of virulence factors in Gram-negative bacteria by targeting the T3SS, a critical pathway for pathogenicity in organisms like E. coli and Salmonella .
- High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in experimental assays .
-
Neuroprotective Effects :
- Research indicates that similar bicyclic compounds exhibit neuroprotective properties through the inhibition of reactive oxygen species (ROS) production and modulation of autophagy processes .
- These effects suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Inhibition of Bacterial Virulence
A study conducted on the efficacy of various compounds against the T3SS demonstrated that this compound significantly reduced virulence factor secretion in C. rodentium, a model for enteropathogenic E. coli infections. The compound was tested at multiple concentrations, showing a dose-dependent response with an IC50 value established at lower concentrations .
Study 2: Neuroprotective Activity
In vitro assays on neuronal cell lines revealed that related compounds exhibited protective effects against oxidative stress-induced cytotoxicity. These findings support the hypothesis that this compound may also confer similar neuroprotective benefits through modulation of cellular stress responses .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.27 g/mol |
| Purity | ≥ 97% |
| CAS Number | 799279-81-5 |
| Biological Activities | T3SS inhibition, Neuroprotection |
Q & A
Basic: What are the key synthetic challenges in preparing tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate?
Answer:
The synthesis requires precise stereochemical control due to the bicyclo[3.2.0] framework and the (1R,5S) configuration. Key steps include:
- Ring formation : Strain in the bicyclo[3.2.0] system necessitates careful optimization of cyclization conditions (e.g., temperature, catalysts) to avoid side products like the bicyclo[3.1.1] isomer .
- Amine protection : The tert-butyl carbamate (Boc) group must be selectively introduced at the 6-position while avoiding competing reactions at the 3-position .
- Purification : The compound’s polarity (MW 198.26, C₁₀H₁₈N₂O₂) requires chromatographic separation with gradients optimized for bicyclic amines .
Advanced: How can computational modeling resolve contradictions in reaction outcomes for bicyclo[3.2.0] vs. bicyclo[3.1.1] systems?
Answer:
Quantum mechanical calculations (e.g., DFT) can predict transition-state energies to explain why bicyclo[3.2.0] systems form under specific conditions. For example:
- Ring strain analysis : The bicyclo[3.2.0] system has higher strain than bicyclo[3.1.1], leading to kinetic preference for the latter unless stabilized by electron-donating groups .
- Reaction path sampling : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and competing pathways, enabling targeted optimization of reaction parameters (e.g., solvent polarity, temperature) .
Basic: What analytical methods validate the stereochemical purity of this compound?
Answer:
- NMR spectroscopy : Compare coupling constants (e.g., ) between protons on the bicyclic framework to reference data for (1R,5S) vs. (1S,5R) diastereomers .
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/IPA mobile phases to resolve enantiomers .
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, though limited by crystallizability .
Advanced: How to address discrepancies in solubility data during formulation for in vivo studies?
Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal stock solutions. For example, recommends sonication at 37°C to enhance dissolution in DMSO .
- Lyophilization : Precipitate the compound in tert-butyl alcohol/water mixtures to create amorphous powders with improved aqueous solubility .
- Surfactant use : Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1–1% w/v to stabilize colloidal dispersions .
Basic: What safety protocols apply when handling this compound in the laboratory?
Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H315, H319) .
- Storage : Store at -20°C in sealed, argon-purged vials to prevent Boc-group degradation .
- Waste disposal : Neutralize with dilute HCl before discarding via approved chemical waste streams .
Advanced: How does stereochemistry impact this compound’s reactivity in cross-coupling reactions?
Answer:
The (1R,5S) configuration influences steric and electronic environments:
- Buchwald-Hartwig amination : The 6-Boc group directs palladium catalysts to the 3-position, enabling selective functionalization .
- Suzuki-Miyaura coupling : Steric hindrance from the bicyclo[3.2.0] framework reduces yields unless bulky ligands (e.g., SPhos) are used .
Advanced: What strategies prevent Boc-group cleavage during functionalization?
Answer:
- Acid scavengers : Add 2,6-lutidine (10 mol%) to neutralize H⁺ in Pd-catalyzed reactions .
- Low-temperature conditions : Conduct reactions below 0°C to suppress acid-catalyzed deprotection .
Basic: How to troubleshoot low yields in the final cyclization step?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
